N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
This compound features a fused bicyclic core of imidazo[2,1-c][1,2,4]triazine, substituted at position 8 with a p-tolyl group and at position 3 with a carboxamide-linked 3-(diethylamino)propyl chain. The p-tolyl group contributes hydrophobic interactions, while the tertiary amine in the side chain enhances solubility in physiological environments.
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-4-24(5-2)12-6-11-21-18(27)17-19(28)26-14-13-25(20(26)23-22-17)16-9-7-15(3)8-10-16/h7-10H,4-6,11-14H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANKLDLMODYFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound belonging to the imidazo[2,1-c][1,2,4]triazine class. Its unique structure incorporates a fused tetrahydro ring system and a p-tolyl group, which contribute to its biological activity. This article reviews the compound's synthesis, mechanisms of action, and biological effects based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazo[2,1-c][1,2,4]triazine Core : Cyclization of hydrazine derivatives with carbonyl compounds.
- Introduction of the p-Tolyl Group : Achieved via Friedel-Crafts alkylation using p-tolyl chloride.
- N-Propylation : Final step involving the introduction of the diethylamino propyl group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It may interact with receptors to alter signaling pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Anticancer Activity
Studies have shown that derivatives of imidazo[2,1-c][1,2,4]triazines can exhibit antiproliferative effects against various cancer cell lines. For instance:
- Case Study : A study highlighted moderate antiproliferative activities against apoptosis-resistant cancer cells when tested with similar compounds .
Antimicrobial Properties
The compound's unique structure suggests potential antimicrobial activities. Research on related compounds in this class has indicated effectiveness against certain bacterial strains.
Neuroprotective Effects
Given its interaction with neurotransmitter receptors and potential modulation of neuronal pathways, this compound may have neuroprotective properties. Further research is required to elucidate these effects.
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key differences in core structures, substituents, and properties:
Pharmacological Implications
- Electron-Withdrawing vs.
- Side Chain Flexibility: The diethylamino-propyl chain in the target compound likely improves water solubility compared to the isopropoxypropyl group in ’s analog, which may confer higher metabolic lability .
- Core Heterocycle Differences : Imidazo-triazines and -tetrazines () exhibit varied electronic environments due to nitrogen atom positioning, impacting interactions with biological targets like kinases or DNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
